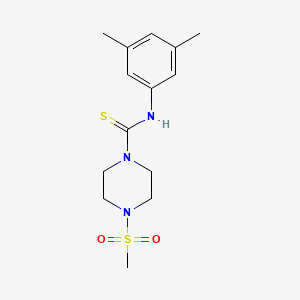![molecular formula C16H15ClO3 B4848766 4-[3-(2-chlorophenoxy)propoxy]benzaldehyde](/img/structure/B4848766.png)
4-[3-(2-chlorophenoxy)propoxy]benzaldehyde
Overview
Description
4-[3-(2-chlorophenoxy)propoxy]benzaldehyde, also known as CPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPB belongs to the family of benzaldehydes and is synthesized through a multistep process. In
Mechanism of Action
The mechanism of action of 4-[3-(2-chlorophenoxy)propoxy]benzaldehyde is not fully understood. However, it has been suggested that 4-[3-(2-chlorophenoxy)propoxy]benzaldehyde may inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. 4-[3-(2-chlorophenoxy)propoxy]benzaldehyde has also been shown to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
4-[3-(2-chlorophenoxy)propoxy]benzaldehyde has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 4-[3-(2-chlorophenoxy)propoxy]benzaldehyde inhibits the growth of cancer cells, fungal cells, and bacterial cells. Additionally, 4-[3-(2-chlorophenoxy)propoxy]benzaldehyde has been shown to reduce the production of reactive oxygen species, which are known to contribute to the development of various diseases. Furthermore, 4-[3-(2-chlorophenoxy)propoxy]benzaldehyde has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of 4-[3-(2-chlorophenoxy)propoxy]benzaldehyde is its broad-spectrum activity against cancer cells, fungal cells, and bacterial cells. This makes it a promising candidate for the development of new therapeutics. Additionally, 4-[3-(2-chlorophenoxy)propoxy]benzaldehyde has been shown to have low toxicity in vitro, indicating that it may be safe for use in humans. However, one limitation of 4-[3-(2-chlorophenoxy)propoxy]benzaldehyde is its poor solubility in water, which may affect its bioavailability and limit its use in vivo.
Future Directions
There are several future directions for the study of 4-[3-(2-chlorophenoxy)propoxy]benzaldehyde. One potential direction is the development of new formulations of 4-[3-(2-chlorophenoxy)propoxy]benzaldehyde that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 4-[3-(2-chlorophenoxy)propoxy]benzaldehyde and its potential therapeutic applications. Furthermore, the development of 4-[3-(2-chlorophenoxy)propoxy]benzaldehyde derivatives with improved activity and selectivity may lead to the discovery of new therapeutics for the treatment of cancer, fungal infections, and bacterial infections.
Scientific Research Applications
4-[3-(2-chlorophenoxy)propoxy]benzaldehyde has been studied extensively for its potential therapeutic applications. It has been found to have anticancer, antifungal, and antibacterial properties. 4-[3-(2-chlorophenoxy)propoxy]benzaldehyde has also been shown to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment. Additionally, 4-[3-(2-chlorophenoxy)propoxy]benzaldehyde has been found to have antifungal properties against a range of fungal species, including Candida albicans and Aspergillus fumigatus. Furthermore, 4-[3-(2-chlorophenoxy)propoxy]benzaldehyde has been shown to have antibacterial properties against a range of bacterial species, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
4-[3-(2-chlorophenoxy)propoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c17-15-4-1-2-5-16(15)20-11-3-10-19-14-8-6-13(12-18)7-9-14/h1-2,4-9,12H,3,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFQEMAPAAKERH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCOC2=CC=C(C=C2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Chlorophenoxy)propoxy]benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-nitrophenyl)-3-[2-(phenylthio)phenyl]acrylonitrile](/img/structure/B4848687.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetamide](/img/structure/B4848701.png)
![N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B4848705.png)
![3-[5-(5-bromo-2-butoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B4848719.png)
![propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4848731.png)
![methyl 5-[(diethylamino)carbonyl]-2-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4848738.png)
![2-[8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-diethylethanamine](/img/structure/B4848739.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(2-furylmethyl)thiourea](/img/structure/B4848745.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4848753.png)

![2-[(4-chlorophenyl)imino]-3-methyl-5-(2-thienylmethylene)-1,3-thiazolidin-4-one](/img/structure/B4848780.png)
![2-(3-methylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B4848784.png)
![5-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4848787.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B4848795.png)